3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C13H19O2N3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a pyridine ring substituted with an amino group and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyridine moiety and the tert-butyl ester group. The reaction conditions often include the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) to facilitate the formation of the azetidine ring. The pyridine derivative is then introduced through nucleophilic substitution reactions, and the tert-butyl ester group is added using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to replace the ester group.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-((diethylamino)methyl)azetidine-1-carboxylate
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- tert-Butyl 1-(4-methoxybenzyl)azetidine-2-carboxylate
Uniqueness
3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the amino-substituted pyridine ring, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives that may lack such functional groups or have different substituents .
Properties
IUPAC Name |
tert-butyl 3-[(5-aminopyridin-2-yl)oxymethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-5-4-11(15)6-16-12/h4-6,10H,7-9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHCNFJSUKOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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